3-(3,4-Dimethoxypyrrolidin-1-yl)propan-1-amine
Overview
Description
Molecular Structure Analysis
The 3-(3,4-dimethoxypyrrolidin-1-yl)propanal molecule, a similar compound, contains a total of 30 bonds. There are 13 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 aldehyde (aliphatic), 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Pyrrolidine .Scientific Research Applications
Synthesis and Characterization
Synthesis of Key Intermediates : T. Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. This process involved asymmetric Michael addition and stereoselective alkylation steps (Fleck et al., 2003).
Molecular Structure Analysis : Ç. Tarimci et al. (2003) investigated the crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, which possesses analgesic activity. They found that the molecule deviated from planar configuration (Tarimci et al., 2003).
Medicinal Chemistry and Pharmacology
- Structure-Activity Relationship in Cancer Treatment : J. Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide. They found specific structural motifs that could be chemically modified to improve pharmacological properties for cancer therapy (Mun et al., 2012).
Biochemical Applications
- DNA Cleavage Studies : M. Babu et al. (2017) synthesized Ni(II) and Zn(II) complexes from bidentate isomeric pyridyl tetrazole ligands, including N,N-dimethyl-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)propan-1-amine. These complexes displayed significant nuclease activity in the presence of H2O2 (Babu et al., 2017).
Material Science
- Polymer Modification : H. M. Aly et al. (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines. This resulted in amine-treated polymers with higher thermal stability and significant biological activities, potentially useful in medical applications (Aly et al., 2015).
Catalysis
- Catalytic Applications : S. Ge et al. (2009) studied Scandium, Yttrium, and Lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligands, demonstrating their use in catalytic linear dimerization of phenylacetylenes (Ge et al., 2009).
Properties
IUPAC Name |
3-(3,4-dimethoxypyrrolidin-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-12-8-6-11(5-3-4-10)7-9(8)13-2/h8-9H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLJFLFPFPPSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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